molecular formula C21H19NO5S B11597203 4-({2-[(E)-(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-[(E)-(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11597203
M. Wt: 397.4 g/mol
InChI Key: IEFNOLTZLVHFES-WOJGMQOQSA-N
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Description

4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoic acid moiety, and various functional groups

Preparation Methods

The synthesis of 4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of the thiazolidine ring and the subsequent attachment of the benzoic acid moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID include other thiazolidine derivatives and benzoic acid derivatives. What sets this compound apart is its unique combination of functional groups and structural features, which confer specific properties and reactivity. Some similar compounds include:

  • Thiazolidine-2,4-dione
  • 4-Hydroxybenzoic acid
  • 2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid

This detailed overview provides a comprehensive understanding of 4-[(2-{[(5E)-2,4-DIOXO-3-(PROPAN-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[2-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H19NO5S/c1-13(2)22-19(23)18(28-21(22)26)11-16-5-3-4-6-17(16)27-12-14-7-9-15(10-8-14)20(24)25/h3-11,13H,12H2,1-2H3,(H,24,25)/b18-11+

InChI Key

IEFNOLTZLVHFES-WOJGMQOQSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)/SC1=O

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)SC1=O

Origin of Product

United States

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